molecular formula C16H17N3 B2567341 1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole CAS No. 838898-24-1

1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B2567341
CAS No.: 838898-24-1
M. Wt: 251.333
InChI Key: XGGMDKGGLDNKSD-UHFFFAOYSA-N
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Description

1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Chemical Reactions Analysis

1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-12(2)14-9-7-13(8-10-14)11-19-16-6-4-3-5-15(16)17-18-19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGMDKGGLDNKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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